(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-([1,1'-biphenyl]-2-yl)methanimine]
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Overview
Description
(E,E)-N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-([1,1’-biphenyl]-2-yl)methanimine] is a complex organic compound characterized by its unique structure, which includes ethane-1,2-diyl and biphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-([1,1’-biphenyl]-2-yl)methanimine] typically involves the condensation of ethane-1,2-diyl bis(4-aminophenyl) and 2-biphenylcarboxaldehyde under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E,E)-N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-([1,1’-biphenyl]-2-yl)methanimine] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, hydroxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(E,E)-N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-([1,1’-biphenyl]-2-yl)methanimine] has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism by which (E,E)-N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-([1,1’-biphenyl]-2-yl)methanimine] exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are facilitated by the compound’s structural features, which allow it to fit into specific binding pockets .
Comparison with Similar Compounds
Similar Compounds
2,2’-[(E)-1,2-Ethenediyldi-4,1-phenylene]bis(4,6-diphenyl-1,3,5-triazine): This compound shares a similar structural framework but differs in its functional groups, leading to distinct chemical properties and applications.
1,1’-(1,2-Ethanediyldi-4,1-phenylene)bis[2-(1-piperidinyl)ethanone]:
Uniqueness
(E,E)-N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-([1,1’-biphenyl]-2-yl)methanimine] is unique due to its combination of ethane-1,2-diyl and biphenyl groups, which confer specific chemical reactivity and binding properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
92538-42-6 |
---|---|
Molecular Formula |
C40H32N2 |
Molecular Weight |
540.7 g/mol |
IUPAC Name |
1-(2-phenylphenyl)-N-[4-[2-[4-[(2-phenylphenyl)methylideneamino]phenyl]ethyl]phenyl]methanimine |
InChI |
InChI=1S/C40H32N2/c1-3-11-33(12-4-1)39-17-9-7-15-35(39)29-41-37-25-21-31(22-26-37)19-20-32-23-27-38(28-24-32)42-30-36-16-8-10-18-40(36)34-13-5-2-6-14-34/h1-18,21-30H,19-20H2 |
InChI Key |
MPZIDILCSMRZCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C=NC3=CC=C(C=C3)CCC4=CC=C(C=C4)N=CC5=CC=CC=C5C6=CC=CC=C6 |
Origin of Product |
United States |
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